Diethyl 4-oxopyran-2,6-dicarboxylate

Lipolysis inhibition Adipocyte biology Pharmacological specificity

Diethyl 4-oxopyran-2,6-dicarboxylate (DEC) is the validated precursor for 2,6-bis(bromomethyl)-4-pyrone synthesis, avoiding by-products of dimethyl ester. Essential for macrocyclic antibiotic analogs, crown ethers, and cation-selective podands. Unique anti-lipolytic profile for metabolic signaling studies. Choose DEC for reproducible results and functional handle retention.

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
CAS No. 725-92-8
Cat. No. B189294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-oxopyran-2,6-dicarboxylate
CAS725-92-8
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C=C(O1)C(=O)OCC
InChIInChI=1S/C11H12O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h5-6H,3-4H2,1-2H3
InChIKeyGVZFALOJMSTSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-Oxopyran-2,6-Dicarboxylate (CAS 725-92-8): Core Properties and Procurement Context


Diethyl 4-oxopyran-2,6-dicarboxylate (CAS 725-92-8), also known as diethyl chelidonate (DEC), is a heterocyclic γ-pyrone derivative [1]. As the diethyl ester of chelidonic acid, this compound features a 4-oxo-4H-pyran core symmetrically substituted at the 2- and 6-positions with ethoxycarbonyl groups . Its molecular formula is C₁₁H₁₂O₆ with a molecular weight of 240.21 g/mol. The compound is prepared via esterification of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) with ethanol under acid catalysis, or alternatively through intramolecular cyclization of dialkyl-2,4,6-trioxoheptanedioates .

Why Generic 4-Pyrone Esters Cannot Substitute for Diethyl 4-Oxopyran-2,6-Dicarboxylate


Substituting diethyl 4-oxopyran-2,6-dicarboxylate (DEC) with seemingly analogous compounds—such as dimethyl chelidonate, unsubstituted 4H-pyran-4-one, or other pyrone esters—introduces significant and quantifiable risks to experimental reproducibility and synthetic outcomes. The specific steric and electronic profile conferred by the diethyl ester moieties directly governs reactivity in nucleophilic aromatic substitution cascades, dictates reduction regioselectivity during downstream derivatization, and determines the pharmacological specificity observed in biological assays [1]. Furthermore, the physical properties of DEC—including solubility in common organic solvents and its crystallinity—differ from those of its methyl ester counterpart, which exhibits a markedly different by-product profile during borohydride reduction . Generic substitution without accounting for these documented differences can lead to sharply reduced yields, altered reaction pathways, and the loss of critical biological activity.

Diethyl 4-Oxopyran-2,6-Dicarboxylate: Quantitative Differentiation Evidence for Scientific Selection


Specific Inhibition of Hormone-Stimulated Lipolysis Differentiates DEC from Other Lipolytic Modulators

Diethyl chelidonate (DEC) demonstrates a specific blockade of hormone-stimulated lipolysis that is functionally distinct from both generic lipase inhibitors and classical α-adrenergic blockers. In isolated rat epididymal adipose tissue, DEC at 1 mM depressed lipolysis stimulated by ACTH, norepinephrine, isoproterenol, theophylline, and dibutyryl cyclic AMP without inhibiting norepinephrine-stimulated phosphorylase activation or catecholamine action on smooth muscle [1]. This contrasts with α-adrenergic blocking agents which typically inhibit multiple adrenergic responses [1]. The compound exhibited no inhibition of porcine pancreatic lipase, adipose tissue monoglyceride lipase, or long-chain triglyceride lipase, nor did it prevent spontaneous free fatty acid release from isolated adipocytes [1]. This unique selectivity profile distinguishes DEC from pan-lipase inhibitors and positions it as a tool compound for dissecting lipolytic signaling pathways.

Lipolysis inhibition Adipocyte biology Pharmacological specificity Alpha-adrenergic blockade

Diethyl Ester Enables Higher Yield and Cleaner Reduction Profile vs. Dimethyl Ester in Pyrone Diol Synthesis

The diethyl ester substitution pattern on the 4-pyrone core directly influences the product distribution during sodium borohydride reduction. When diethyl 4-oxopyran-2,6-dicarboxylate (compound 4) was reduced with NaBH₄, the desired diol product (compound 7) was obtained in 38% yield, with a by-product (compound 5) formed in 29% yield . Critically, the authors note that reduction of the corresponding dimethyl ester of chelidonic acid produces "even more by-products" than observed with the diethyl ester . This indicates that the ethyl substituent provides a favorable steric or electronic environment that suppresses competing reaction pathways compared to the methyl ester analog. The improved selectivity translates to easier purification and higher effective yield of the target diol intermediate, which serves as a precursor to the valuable 2,6-bis(bromomethyl)-4-pyrone building block.

Heterocyclic synthesis Borohydride reduction 2,6-Bis(hydroxymethyl)-4-pyrone Ester steric effects By-product mitigation

DEC Outperforms Unsubstituted 4H-Pyran-4-one as Precursor for Functionalized Phenol Synthesis

In a comparative study of pyranone precursors for substituted phenol synthesis, diethyl 4-oxopyran-2,6-dicarboxylate (diethyl chelidonate) demonstrated clear advantages over unsubstituted 4H-pyran-4-one. The base-catalyzed reaction of 4H-pyran-4-one with nucleophiles (diethyl malonate, ethyl acetoacetate, nitromethane) produced para-substituted phenols in high yields; however, extension of this methodology to DEC as the pyranone precursor produced phenols bearing the synthetically useful ethoxycarbonyl substituents [1]. Microwave irradiation conferred "definite beneficial effects" across the pyranone series, with improved yields, reduced reaction times, and cleaner reaction profiles compared to conventional heating [1]. The use of DEC specifically enabled the preparation of [3,5-¹³C₂]4H-pyran-4-one and [2,6-¹³C₂]4H-pyran-4-one from ¹³C-labeled precursors, which were then applied to the synthesis of [1,3,5-¹³C₃]gallic acid [1].

Phenol synthesis Microwave-assisted synthesis Pyranone ring-opening Nucleophilic addition Isotopic labeling

DEC-Derived Podands Exhibit Cation-Size-Dependent Reaction Yields in Nucleophilic Substitution

Dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates, including diethyl chelidonate, react with glycol monoalkyl ethers to produce a series of γ-pyrone-based podands in good yields . These DEC-derived podands were evaluated as cation-trapping agents in nucleophilic substitution reactions with various acetate salts (M⁺OAc⁻). The study revealed that reaction yields correlate directly with the compatibility between cation diameter and the podand binding cavity . This cation-size-dependent yield profile establishes structure-activity relationships that guide selection of the optimal podand for a given cation, differentiating DEC-derived podands from simpler crown ethers or non-functionalized phase-transfer catalysts. The methodology provides a quantitative framework for optimizing nucleophilic substitution reactions based on cation-podand pairing.

Podand synthesis Cation trapping Phase-transfer catalysis Acetate salts Nucleophilic substitution

Rapid Charge-Transfer Polycondensation with Diamines Enables Mild-Condition Polyamide Synthesis

Diethyl chelidonate (DEC) undergoes exceptionally rapid polycondensation with hexamethylenediamine (HMD) under mild conditions to form a corresponding polyamide [1]. The reaction proceeds via a charge-transfer complex between DEC and HMD, which transforms rapidly into polyamide without requiring harsh conditions or extended reaction times [1]. This stands in contrast to conventional polyamide syntheses that often require elevated temperatures, prolonged reaction times, or activated monomers. The mild-condition polymerization enabled by DEC's electron-deficient pyrone core offers practical advantages for laboratory-scale polymer synthesis and may extend to sensitive substrates that cannot tolerate conventional polycondensation conditions.

Polycondensation Charge-transfer complex Polyamide synthesis Hexamethylenediamine Mild polymerization

Diethyl Ester is the Preferred Precursor for High-Value 2,6-Bis(bromomethyl)-4-pyrone Synthesis

The established synthetic route to the highly reactive electrophile 2,6-bis(bromomethyl)-4-pyrone (compound 8) proceeds through diethyl 4-oxopyran-2,6-dicarboxylate as the key intermediate . The diethyl ester 4 is prepared from chelidonic acid 3, reduced to the diol 7 (38% yield), and subsequently brominated to yield compound 8 . This sequence is specifically optimized for the diethyl ester; alternative esters would require re-optimization of reduction and bromination conditions. Compound 8 has proven valuable in the synthesis of macrocycles related to the antibiotic Kjellmanianone and serves as a precursor to crown ether analogs bearing a 4-pyrone subunit . The diethyl ester thus represents the validated entry point to a high-value synthetic building block with demonstrated utility in medicinal chemistry and supramolecular chemistry applications.

Bromomethyl pyrone Macrocycle synthesis Kjellmanianone analog Crown ether precursor Electrophilic building block

Validated Application Scenarios for Diethyl 4-Oxopyran-2,6-Dicarboxylate (CAS 725-92-8)


Synthesis of 2,6-Bis(bromomethyl)-4-pyrone for Macrocycle and Crown Ether Construction

Diethyl 4-oxopyran-2,6-dicarboxylate serves as the validated and optimized precursor for the multi-step synthesis of 2,6-bis(bromomethyl)-4-pyrone, a highly reactive electrophilic building block . The published protocol proceeds through NaBH₄ reduction of DEC to the diol (38% yield), followed by bromination . This bromomethyl-pyrone derivative has demonstrated utility in the synthesis of macrocyclic compounds related to the antibiotic Kjellmanianone and in the construction of crown ether analogs containing a 4-pyrone subunit . The diethyl ester is the preferred starting material because the reduction of the corresponding dimethyl ester produces significantly more by-products . Researchers engaged in supramolecular chemistry, crown ether synthesis, or natural product analog development will find DEC essential for accessing this versatile intermediate.

Pharmacological Probe for Dissecting Hormone-Stimulated Lipolysis Pathways

Diethyl chelidonate exhibits a specific blockade of hormone-stimulated lipolysis in adipose tissue that is functionally distinct from α-adrenergic blockers and generic lipase inhibitors . At 1 mM concentration, DEC depresses lipolysis stimulated by ACTH, norepinephrine, isoproterenol, theophylline, and dibutyryl cyclic AMP, yet does not inhibit norepinephrine-stimulated phosphorylase activation, catecholamine effects on smooth muscle, or isolated lipase activity . This unique pharmacological profile positions DEC as a valuable tool compound for academic and industrial researchers investigating adipocyte biology, metabolic signaling, and the development of anti-lipolytic therapeutics. The compound's specificity enables dissection of lipolytic signaling cascades without the confounding off-target effects associated with less selective inhibitors .

Synthesis of γ-Pyrone-Based Podands for Cation-Selective Phase-Transfer Catalysis

Diethyl 4-oxopyran-2,6-dicarboxylate reacts with glycol monoalkyl ethers to produce a series of γ-pyrone-based podands in good yields . These DEC-derived podands function as cation-trapping agents in nucleophilic substitution reactions, with reaction yields demonstrating predictable dependence on cation diameter compatibility with the podand binding cavity . This structure-activity relationship enables rational selection of the appropriate podand for specific acetate salt nucleophiles (Li⁺, Na⁺, K⁺, Cs⁺, NH₄⁺). Researchers in phase-transfer catalysis, supramolecular chemistry, and synthetic methodology will benefit from DEC as a modular entry point to tunable cation-selective podands whose performance characteristics are quantitatively understood .

Synthesis of Ester-Functionalized Phenols and ¹³C-Labeled Polyphenols

DEC functions as a superior pyranone precursor compared to unsubstituted 4H-pyran-4-one for the base-catalyzed synthesis of functionalized phenols . While 4H-pyran-4-one yields simple para-substituted phenols upon reaction with pronucleophiles, DEC produces phenols that retain the synthetically valuable ethoxycarbonyl substituents . This functional handle enables further synthetic elaboration not possible with unsubstituted pyrone-derived products. Additionally, DEC has been employed in the preparation of ¹³C-labeled 4H-pyran-4-ones ([3,5-¹³C₂] and [2,6-¹³C₂] isotopomers), which were subsequently applied to the total synthesis of [1,3,5-¹³C₃]gallic acid . Microwave irradiation further improves yields and reduces reaction times . Researchers in isotopic labeling, natural product synthesis, and phenol chemistry will find DEC indispensable for accessing functionalized and labeled aromatic building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 4-oxopyran-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.